5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
Preparation Methods
The synthesis of 5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazole core, which can be achieved by reacting ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid . The resulting intermediate is then coupled with a phenyl group and further reacted with hydrazine hydrate to form the oxadiazole ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to amine derivatives.
Scientific Research Applications
5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its anticancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine include other benzoxazole derivatives such as:
2-Methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
Mubritinib: A tyrosine kinase inhibitor used in cancer treatment.
Properties
Molecular Formula |
C15H9ClN4O2 |
---|---|
Molecular Weight |
312.71 g/mol |
IUPAC Name |
5-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H9ClN4O2/c16-10-5-6-12-11(7-10)18-13(21-12)8-1-3-9(4-2-8)14-19-20-15(17)22-14/h1-7H,(H2,17,20) |
InChI Key |
KDCTYCYJDIZICR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)C4=NN=C(O4)N |
Origin of Product |
United States |
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